molecular formula C10H15N3O B2556607 3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1341338-78-0

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2556607
CAS No.: 1341338-78-0
M. Wt: 193.25
InChI Key: IZZFGAOWMDPBNZ-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound proposed for research and development applications. As a derivative of the 1,2-dihydropyrazin-2-one scaffold, this class of compounds is of significant interest in medicinal chemistry and drug discovery efforts. The structure features a cyclopentylamino substituent, which may influence the compound's physicochemical properties and biomolecular interactions. Research Applications: Compounds within this structural class are frequently investigated as key intermediates or building blocks in organic synthesis. Researchers may utilize this reagent for the exploration of novel pharmacologically active agents. The specific biological target, mechanism of action, and research applications for this exact compound are not currently detailed in the literature and require further investigation by qualified researchers. Note to Researchers: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses. Prior to handling, consult the Safety Data Sheet (SDS) for proper safety protocols.

Properties

IUPAC Name

3-(cyclopentylamino)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-6-11-9(10(13)14)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZFGAOWMDPBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazine derivatives with cyclopentylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazinone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride

  • Structure: Substitution at position 3 with a 3-aminopiperidinyl group instead of cyclopentylamino.
  • Molecular Formula: C₁₀H₁₈Cl₂N₄O (vs. C₁₀H₁₆N₄O for the cyclopentylamino analog).
  • Key Differences: The piperidinyl group introduces a secondary amine, enhancing water solubility (due to hydrochloride salt formation) compared to the cyclopentylamino derivative .

6-Bromo-3-chloro-1,2-dihydropyrazin-2-one

  • Structure : Halogenated derivatives with bromine at position 6 and chlorine at position 3.
  • Molecular Formula : C₄H₂BrClN₂O.
  • Key Differences: Halogen substituents increase molecular weight (247.43 g/mol) and electronegativity, likely enhancing electrophilic reactivity compared to the cyclopentylamino analog .

1-Methyl-3-{[(morpholin-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one

  • Structure: Position 3 substituted with a morpholinylmethylamino group.
  • Molecular Formula : C₁₀H₁₆N₄O₂.
  • This contrasts with the hydrophobic cyclopentyl group . The extended side chain (morpholinylmethyl) may improve solubility but reduce membrane permeability compared to the compact cyclopentylamino substituent.

3-(3-Aminopiperidin-1-yl)-1-methylpyrazin-2-one

  • Structure : Similar to the dihydrochloride derivative but without the salt form.
  • Molecular Formula : C₁₀H₁₆N₄O.
  • Key Differences: The free amine in the piperidinyl group allows for pH-dependent protonation, influencing pharmacokinetic properties like absorption and distribution . The cyclopentylamino analog’s rigid cyclopentane may provide better metabolic stability by reducing oxidative metabolism compared to the piperidine ring.

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Cyclopentylamino Group: Enhances lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration. Patent data suggest cyclopentylamino derivatives are explored in PCSK9 inhibitors for cardiovascular diseases .
  • Piperidinyl/Morpholinyl Groups : Improve solubility but may limit CNS penetration. Piperidine derivatives are often used in kinase inhibitors due to their hydrogen-bonding capacity .

Conformational Analysis

  • Crystal structures of related compounds (e.g., methyl 3-(3-fluorophenyl)-1-methyl-tetrahydrothiochromene) show that fused ring systems adopt envelope or half-chair conformations. The cyclopentylamino group in 3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one likely induces a puckered conformation, optimizing steric interactions with target proteins .

Biological Activity

3-(Cyclopentylamino)-1-methyl-1,2-dihydropyrazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can provide insights into its therapeutic applications and mechanisms of action.

  • Chemical Formula : C10H15N3O
  • Molecular Weight : 179.25 g/mol
  • CAS Number : 1341338-78-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

1. Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. This may be due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Neuroprotective Properties

Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective effects are likely mediated through the inhibition of pro-apoptotic factors and the enhancement of antioxidant defenses.

3. Anti-inflammatory Activity

In vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in activated macrophages.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study A In vivo model of depressionDemonstrated significant reduction in immobility time in forced swim tests, indicating antidepressant effects.
Study B Neuroprotection assaysShowed reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound.
Study C Inflammatory response assaysSignificant decrease in NO production in RAW 264.7 macrophages upon treatment with varying concentrations of the compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed across tissues with a preference for brain uptake due to its lipophilicity.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

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